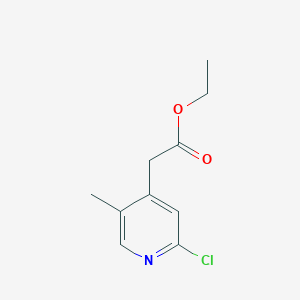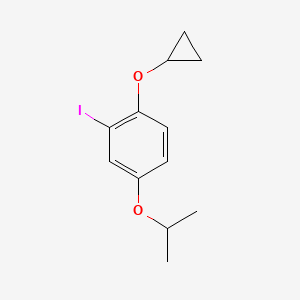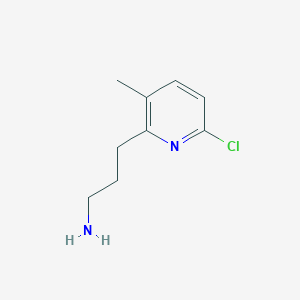
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8BrIN2 and a molecular weight of 326.96 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-6-iodopyridin-2-YL)ethanamine typically involves the halogenation of a pyridine derivative followed by amination. . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts and solvents like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-6-iodopyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Similar in structure but lacks halogen atoms, making it less reactive in certain chemical reactions.
2-(2-Aminoethyl)pyridine: Contains an aminoethyl group attached to a pyridine ring but does not have bromine or iodine atoms, resulting in different reactivity and applications.
Uniqueness
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable for developing novel compounds with specific biological activities.
Eigenschaften
Molekularformel |
C7H8BrIN2 |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
2-(4-bromo-6-iodopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8BrIN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
InChI-Schlüssel |
WZHBYMMMLKQRJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)





![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
